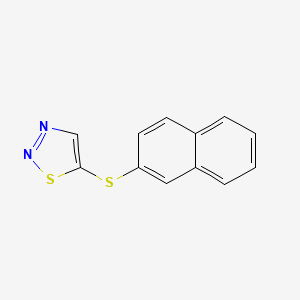
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide is an organic compound with the molecular formula C12H8N2S2 This compound is known for its unique structure, which includes a naphthalene ring fused with a thiadiazole ring and a sulfide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 2-naphthylamine with thiocarbonyl diimidazole to form the corresponding thiourea intermediate. This intermediate is then cyclized using a suitable oxidizing agent, such as bromine or iodine, to yield the desired thiadiazole ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and efficiency. The purification steps may include recrystallization and chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted naphthalene or thiadiazole derivatives.
科学研究应用
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of glutaminase.
Medicine: Explored for its anticancer properties, especially in targeting metabolic pathways in cancer cells.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it acts as a selective inhibitor of glutaminase GLS1, which is involved in glutamine metabolism. By inhibiting this enzyme, 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide disrupts the metabolic pathways that are crucial for the growth and survival of certain cancer cells .
相似化合物的比较
Similar Compounds
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Another thiadiazole derivative with similar enzyme inhibitory properties.
5-(2-naphthylsulfanyl)-1,2,3-thiadiazole: A closely related compound with a similar structure but different substituents.
Uniqueness
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide is unique due to its specific naphthalene-thiadiazole-sulfide structure, which imparts distinct chemical and biological properties. Its ability to selectively inhibit glutaminase GLS1 sets it apart from other similar compounds, making it a valuable tool in biochemical research and potential therapeutic applications .
属性
IUPAC Name |
5-naphthalen-2-ylsulfanylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S2/c1-2-4-10-7-11(6-5-9(10)3-1)15-12-8-13-14-16-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGSUQUBSOLKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CN=NS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
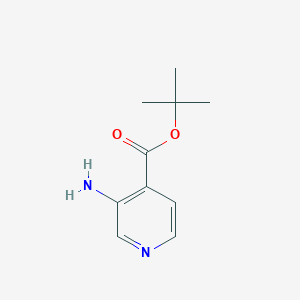
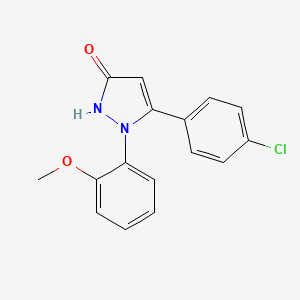
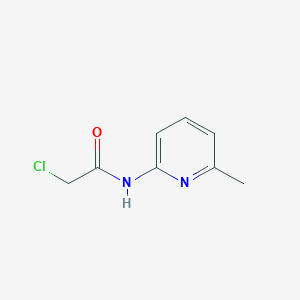
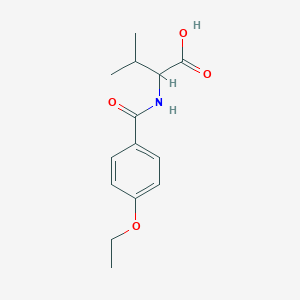
![2-[Cyclohexyl(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2750320.png)
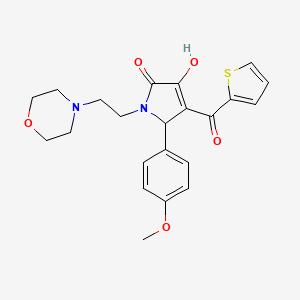
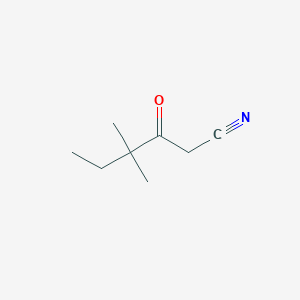
![N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2750325.png)
![tert-butylN-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2750326.png)
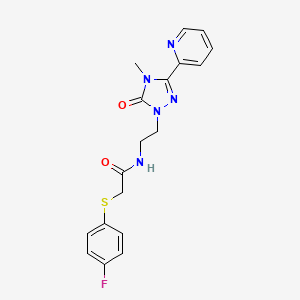
![methyl 5-cyano-4-(4-methylphenyl)-6-({[(naphthalen-2-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2750330.png)
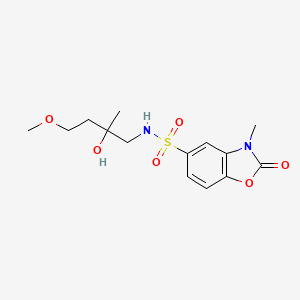
![N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2750335.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2750337.png)
